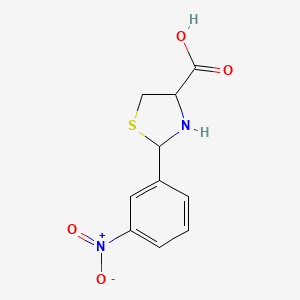

2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

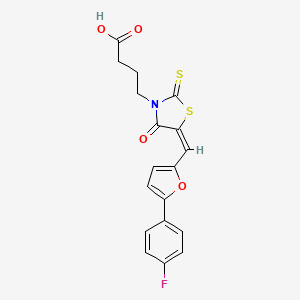

The compound “2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a 3-nitrophenyl group (a benzene ring with a nitro group at the 3-position) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could impact the reactivity of the phenyl ring. The carboxylic acid could participate in typical acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being a solid at room temperature, and it might be soluble in polar solvents .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Characterization for Antimicrobial Evaluation : 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds have shown significant biological activity, with some derivatives demonstrating notable effectiveness against specific microorganisms (Deep et al., 2014).

Cancer Research

- Potential in Anticancer Activity : Research has been conducted on thiazolidine derivatives, including 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, for their potential anticancer activities. These studies include the synthesis and evaluation of these compounds on different cancer cell lines, indicating their potential utility in cancer therapy (Bilgiçli et al., 2021).

Nitrite Trapping and Health Benefits

- Nitrite Trapping Agent and Health Implications : Thiazolidine-4-carboxylic acid, a related compound, has been identified as an effective nitrite trapping agent in the human body. This function is significant for blocking the formation of carcinogenic N-nitroso compounds, indicating its potential health benefits (Kurashima et al., 1990).

Geriatric Medicine

- Use in Geriatric Medicine : Thiazolidine-4-carboxylic acid has been studied for its potential use in geriatric medicine. It has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues, suggesting its usefulness in addressing issues related to aging (Weber et al., 1982).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .

Biochemical Pathways

Related compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALHXESGFYVCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)

![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)

![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)

![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)